molecular formula C8H5F3O B568464 2-(2,4,5-Trifluorophenyl)acetaldehyde CAS No. 111991-20-9

2-(2,4,5-Trifluorophenyl)acetaldehyde

Cat. No.: B568464
CAS No.: 111991-20-9
M. Wt: 174.122
InChI Key: XFGUFAPXHXFYKH-UHFFFAOYSA-N
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Description

2-(2,4,5-Trifluorophenyl)acetaldehyde is a useful research compound. Its molecular formula is C8H5F3O and its molecular weight is 174.122. The purity is usually 95%.
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Mechanism of Action

Target of Action

(2,4,5-Trifluorophenyl)acetaldehyde is a chemical compound used in the synthesis of EGFR/ErbB-2-kinase inhibitors . These inhibitors are designed to block the action of the EGFR/ErbB-2 kinase, an enzyme that plays a crucial role in the signaling pathway leading to cell growth and survival.

Biochemical Pathways

(2,4,5-Trifluorophenyl)acetaldehyde is involved in the synthesis of kinase inhibitors, which play a role in the EGFR/ErbB-2 signaling pathway . This pathway is crucial for cell growth and survival. By inhibiting the kinase enzyme, the signaling pathway is disrupted, leading to decreased cell growth and survival.

Result of Action

The primary result of the action of (2,4,5-Trifluorophenyl)acetaldehyde is the inhibition of the kinase enzyme in the EGFR/ErbB-2 signaling pathway . This leads to a disruption in the signaling pathway, resulting in decreased cell growth and survival. This makes (2,4,5-Trifluorophenyl)acetaldehyde a potential candidate for use in cancer therapies, particularly in cancers that exhibit overactive EGFR/ErbB-2 signaling.

Action Environment

The action, efficacy, and stability of (2,4,5-Trifluorophenyl)acetaldehyde can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can react with the compound, and the temperature. For instance, the compound is stored and transported at room temperature , suggesting that it is stable under these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 2-(2,4,5-Trifluorophenyl)acetaldehyde involves the hydrogenation of trimellitic acid. The process begins with the reaction of trimellitic acid with a hydrogen source (such as hydrogen gas) in the presence of a catalyst to produce 2-(2,4,5-Trifluorophenyl)acetic acid. This intermediate is then subjected to an acid-catalyzed decarboxylation reaction to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale hydrogenation and decarboxylation processes. These methods are optimized for high yield and purity, often using advanced catalysts and reaction conditions to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trifluorophenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2,4,5-Trifluorophenyl)acetaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trifluorobenzaldehyde
  • 2,4,5-Trifluorophenylacetic acid
  • 2,4,5-Trifluorophenylacetone

Uniqueness

2-(2,4,5-Trifluorophenyl)acetaldehyde is unique due to its specific trifluoromethyl substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various fluorinated organic compounds .

Properties

IUPAC Name

2-(2,4,5-trifluorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O/c9-6-4-8(11)7(10)3-5(6)1-2-12/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGUFAPXHXFYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695178
Record name (2,4,5-Trifluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111991-20-9
Record name 2,4,5-Trifluorobenzeneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111991-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4,5-Trifluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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